molecular formula C19H9Br4NaO5S B8117245 Bromophenol blue (sodium)

Bromophenol blue (sodium)

Cat. No.: B8117245
M. Wt: 691.9 g/mol
InChI Key: DHZIFXHXPKAOGJ-UHFFFAOYSA-M
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Description

Bromophenol blue (sodium): , also known as 3,3-Bis(3,5-dibromo-4-hydroxyphenyl)-2,1λ6-benzoxathiole-1,1(3H)-dione sodium salt, is a pH indicator and dye. It is widely used in various scientific fields due to its ability to change color in response to pH changes. This compound is particularly useful in molecular biology, electrophoresis, and as a tracking dye in gel electrophoresis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromophenol blue (sodium) can be synthesized by slowly adding excess bromine to a hot solution of phenolsulfonphthalein in glacial acetic acid . The reaction involves the bromination of phenolsulfonphthalein, resulting in the formation of bromophenol blue.

Industrial Production Methods: In industrial settings, bromophenol blue (sodium) is produced by dissolving bromophenol blue powder in a sodium hydroxide solution and then diluting it with purified water . This method ensures the compound is in its sodium salt form, which is more soluble and easier to handle in various applications.

Chemical Reactions Analysis

Types of Reactions: Bromophenol blue (sodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Acid-Base Reactions: Common reagents include hydrochloric acid and sodium hydroxide, which are used to adjust the pH of the solution.

    Oxidation-Reduction Reactions: Various oxidizing and reducing agents can be used, depending on the specific application.

Major Products Formed: The primary product of bromophenol blue (sodium) reactions is the color change observed in acid-base titrations. In oxidation-reduction reactions, the products depend on the specific reagents used.

Mechanism of Action

Bromophenol blue (sodium) exerts its effects primarily through its ability to change color in response to pH changes. At low pH, the compound absorbs ultraviolet and blue light most strongly, appearing yellow in solution. At neutral pH, it absorbs red light most strongly and transmits blue light, resulting in a blue solution . This color change is due to the reversible protonation and deprotonation of the compound’s phenolic groups.

Comparison with Similar Compounds

    Phenolphthalein: Another pH indicator that changes color from colorless to pink as the pH increases.

    Bromocresol Green: A pH indicator that changes color from yellow to blue over a different pH range.

    Methyl Orange: A pH indicator that changes color from red to yellow as the pH increases.

Uniqueness: Bromophenol blue (sodium) is unique due to its specific pH range and color change properties. It is particularly useful in electrophoresis applications due to its slight negative charge, which allows it to migrate in the same direction as DNA or protein samples . This property makes it an excellent tracking dye for monitoring the progress of electrophoresis experiments.

Properties

IUPAC Name

sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)28-29(19,26)27;/h1-8,24-25H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZIFXHXPKAOGJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(S(=O)(=O)O2)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)[O-])Br.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Br4NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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